2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the benzothiadiazine acetamide class, characterized by a 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin core substituted with a butyl group at the 4-position and a sulfanyl-linked acetamide moiety at the 3-position. The acetamide group is further functionalized with a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzothiadiazine core contributes to π-π stacking interactions in biological systems. Structural analogs often vary in substituents on the benzothiadiazin ring, acetamide linkage, or aryl groups, influencing physicochemical and pharmacological properties .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S2/c1-2-3-11-26-16-9-4-5-10-17(16)31(28,29)25-19(26)30-13-18(27)24-15-8-6-7-14(12-15)20(21,22)23/h4-10,12H,2-3,11,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHNVTOAGQHDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The key steps include the formation of the benzothiadiazine ring and the subsequent attachment of the sulfanyl and acetamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzothiadiazine ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiadiazine ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies on antimicrobial, antiviral, and anticancer properties.
Medicine: Its potential therapeutic effects are explored in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The benzothiadiazine ring structure is known to interact with potassium channels, which can influence cellular activities such as insulin release and vascular smooth muscle contraction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzothiadiazin Substituents
N-(2,4-Dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide (CAS: 886954-94-5)
- Core structure : Shares the 1,1-dioxo-benzothiadiazin system but substitutes the 4-butyl group with a 7-fluoro atom and replaces the 3-(trifluoromethyl)phenyl with a 2,4-dimethoxyphenyl group.
- Dimethoxyphenyl: Enhances solubility due to polar methoxy groups but reduces lipophilicity relative to trifluoromethylphenyl .
N-(4-Bromophenyl)acetamide Derivatives
- Example : N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide.
- Key differences : Lacks the benzothiadiazin core but shares the acetamide linkage. The bromophenyl group introduces steric bulk and halogen-bonding capabilities, contrasting with the trifluoromethyl group’s electron-withdrawing effects. Bond lengths in the acetamide region (e.g., C1–C2: 1.501 Å vs. 1.53 Å in bromophenyl derivatives) suggest subtle conformational flexibility .
Analogues with Heterocyclic Replacements
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Core structure : Replaces benzothiadiazin with a 1,2,4-triazol ring.
- Functional implications :
Substituent-Driven Electronic and Steric Effects
Bond Length and Conformational Comparisons
- Acetamide linkage :
- Sulfanyl linker : The S–C bond in benzothiadiazin derivatives (e.g., 1.78–1.82 Å) is typically longer than in triazol-based compounds due to differences in ring strain .
Biological Activity
The compound 2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (often abbreviated as compound A ) is a complex organic molecule known for its diverse biological activities. This compound belongs to the class of benzothiadiazine derivatives, which are recognized for their potential therapeutic applications in various fields including oncology, cardiology, and infectious diseases.
Chemical Structure and Properties
The structural formula of compound A includes a benzothiadiazine core with a sulfonamide functionality and a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity, which may improve the pharmacokinetic properties of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O3S2 |
| Molecular Weight | 397.57 g/mol |
| IUPAC Name | 2-[(4-butyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| CAS Number | 933213-19-5 |
The biological activity of compound A is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. Notably, it has been shown to modulate the activity of:
- KATP channels : Involved in insulin secretion and cardiac function.
- AMPA receptors : Associated with excitatory neurotransmission.
These interactions can lead to effects such as cell proliferation modulation, apoptosis induction, and metabolic regulation.
Anticancer Activity
Compound A has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and causing cell cycle arrest. For instance:
- Cell Lines Tested : MV4-11 (acute myeloid leukemia)
- Mechanism : Suppression of phosphorylation of FLT3 kinase and downstream signaling pathways.
A study reported that compound A achieved GI50 values ranging from 30 to 80 nM against various FLT3 internal tandem duplication (ITD) mutants, indicating significant selectivity over wild-type FLT3 .
Antimicrobial Activity
The antimicrobial properties of benzothiadiazine derivatives including compound A have been documented. These compounds exhibit activity against a range of pathogens due to their ability to interfere with bacterial metabolic processes.
Antihypertensive and Antidiabetic Properties
Research indicates that compounds within the benzothiadiazine class may possess antihypertensive and antidiabetic effects. These effects are likely mediated through the modulation of vascular smooth muscle contraction and insulin signaling pathways.
Study 1: Anticancer Efficacy in Preclinical Models
In a preclinical study involving xenograft models, compound A demonstrated potent antitumor efficacy against FLT3-ITD-positive acute myeloid leukemia cells. The treatment resulted in significant tumor growth suppression compared to control groups.
Study 2: Pharmacokinetic Profiling
Pharmacokinetic studies showed that compound A has favorable absorption and distribution characteristics in vivo. Its bioavailability was assessed using various animal models, revealing a promising therapeutic window for further development.
Future Directions
Given its diverse biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer effects.
- Clinical Trials : Initiation of clinical trials to evaluate its safety and efficacy in humans.
- Structure-Activity Relationship (SAR) Studies : Optimization of its chemical structure to enhance potency and reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
